molecular formula C7H9BrN2 B2594366 3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole CAS No. 2375260-11-8

3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole

Cat. No. B2594366
CAS RN: 2375260-11-8
M. Wt: 201.067
InChI Key: GAYVXQJPXMGEEH-UHFFFAOYSA-N
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Description

“3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole” is a chemical compound with the molecular formula C7H9BrN2 . It is a solid substance and is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for “3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole” is 1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole” include a molecular weight of 201.067, and it is a solid substance . The compound has a boiling point of 397.3±44.0 °C and a density of 1.81±0.1 g/cm3 .

Safety and Hazards

The safety information for “3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole” includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVXQJPXMGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN2C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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